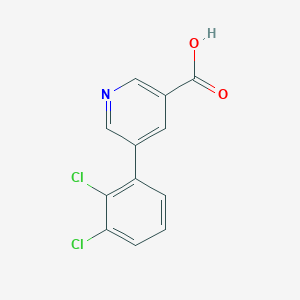

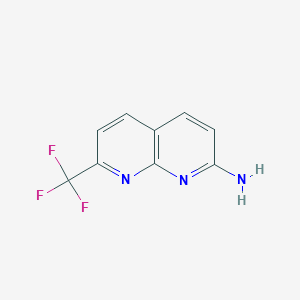

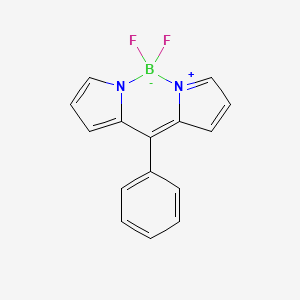

7-(Trifluoromethyl)-1,8-naphthyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-(Trifluoromethyl)-1,8-naphthyridin-2-amine” likely belongs to the class of organic compounds known as naphthyridines . Naphthyridines are compounds containing a naphthyridine moiety, which is a polycyclic aromatic compound made up of two benzene rings linearly fused to a pyridine ring .

Synthesis Analysis

While specific synthesis methods for “7-(Trifluoromethyl)-1,8-naphthyridin-2-amine” are not available, trifluoromethyl groups are often introduced into organic compounds through various methods . For instance, trifluoromethylation of carbon-centered radical intermediates is a common approach .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(Trifluoromethyl)-1,8-naphthyridin-2-amine” would depend on its molecular structure. Trifluoromethyl groups are known to influence properties such as lipophilicity, metabolic stability, and pharmacokinetic properties .Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group in compounds like 7-(Trifluoromethyl)-1,8-naphthyridin-2-amine is known to enhance the pharmacological profile of drugs. This compound can be utilized in the development of new pharmaceuticals, particularly due to its potential to improve biological activity and metabolic stability . The unique properties of the trifluoromethyl group can lead to the creation of drugs with increased efficacy and reduced side effects.

Agrochemicals

In the agrochemical industry, compounds with a trifluoromethyl group are used to protect crops from pests . 7-(Trifluoromethyl)-1,8-naphthyridin-2-amine could serve as a key intermediate in synthesizing novel pesticides or herbicides, offering a new approach to pest management and crop protection.

Cancer Research

The compound has potential applications in cancer research, particularly in studying antiproliferative effects on cancer cells. Its ability to inhibit cell growth could be pivotal in developing new cancer therapies or as a tool in cancer biology research.

Veterinary Medicine

Similar to human pharmaceuticals, the trifluoromethyl group’s properties can be beneficial in veterinary drug formulations . This compound could be explored for its use in creating more effective veterinary medicines with longer shelf-life and improved bioavailability.

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group, such as trifluridine, have been shown to target nucleoside metabolic inhibitors . These inhibitors are used in the treatment of various conditions, including keratoconjunctivitis, epithelial keratitis caused by simplex virus, and certain types of metastatic gastrointestinal cancers .

Mode of Action

Similar compounds, such as trifluridine, act as thymidine-based nucleoside metabolic inhibitors that get incorporated into the dna of cancer cells following cell uptake to aberrate dna function during cell replication .

Biochemical Pathways

It’s worth noting that fluorinated drugs, which include compounds with a trifluoromethyl group, can significantly affect pharmaceutical growth . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Pharmacokinetics

It’s known that trifluridine, a related compound, is rapidly degraded to an inactive metabolite by thymidine phosphorylase, an enzyme found in the gastrointestinal tract, liver, and tumor tissue .

Result of Action

It’s known that fluorinated compounds, including those with a trifluoromethyl group, exhibit numerous pharmacological activities .

Action Environment

It’s known that the presence of a trifluoromethyl group in pesticides contributes to their effectiveness in protecting crops from pests .

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-(trifluoromethyl)-1,8-naphthyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)6-3-1-5-2-4-7(13)15-8(5)14-6/h1-4H,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDPKHXSLLWANT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethyl)-1,8-naphthyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione; 98%](/img/structure/B6338606.png)

![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, 98% LB-PhosHBF4](/img/structure/B6338610.png)

![2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline](/img/structure/B6338618.png)

![2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride](/img/structure/B6338649.png)